![molecular formula C21H18FN5O2 B2364494 N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide CAS No. 941884-20-4](/img/structure/B2364494.png)
N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a pyrazolo[3,4-d]pyridazine ring, and a fluorophenyl group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrazolo[3,4-d]pyridazine ring, which is a type of nitrogen-containing heterocyclic compound. This ring is substituted with a phenyl group and a 4-methyl-7-oxo group. Additionally, the molecule contains a fluorophenyl group attached through a methylene bridge to an amide group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The amide group could participate in various reactions such as hydrolysis or condensation. The pyrazolo[3,4-d]pyridazine ring might undergo electrophilic substitution reactions. The presence of the fluorine atom could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its degree of crystallinity, melting point, solubility, and stability could be influenced by the presence and position of the functional groups within the molecule .科学的研究の応用
Phosphodiesterase Inhibitors and Cognitive Impairment Treatment
Research has identified a diverse set of compounds, including N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide derivatives, as potent inhibitors of phosphodiesterase 1 (PDE1). These inhibitors have shown promise in the treatment of cognitive deficits associated with neurodegenerative and neuropsychiatric diseases, including schizophrenia and Alzheimer's disease (Li et al., 2016).
Radioligand Imaging with PET
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, related to N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide, has been used in radioligand imaging with positron emission tomography (PET). These compounds, including DPA-714, are selective ligands of the translocator protein (18 kDa) and aid in in vivo imaging for medical diagnostics (Dollé et al., 2008).
Anticonvulsant Activity
Studies have synthesized and evaluated derivatives of N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide for their anticonvulsant activity. These compounds have demonstrated effectiveness in various animal models of epilepsy, indicating potential therapeutic applications in the management of seizure disorders (Obniska et al., 2015).
Synthesis of Fused Azines
Research into the synthesis of novel classes of compounds, including pyridazin-3-one and 2-amino-5-arylazopyridine derivatives that relate to N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide, has been conducted. These compounds are useful in the synthesis of fused azines, with applications in the development of new pharmaceuticals and research chemicals (Ibrahim & Behbehani, 2014).
Anti-Inflammatory Activity
Some derivatives of N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide have been synthesized and tested for their anti-inflammatory activity. These compounds have shown significant results in reducing inflammation in various experimental models, suggesting their potential use in treating inflammatory conditions (Sunder & Maleraju, 2013).
Safety and Hazards
将来の方向性
Given the biological activity of many pyrazolo[3,4-d]pyridazine derivatives, this compound could be of interest for further study. Potential areas of research could include synthesizing the compound, studying its reactivity, investigating its potential biological activity, and exploring its possible applications .
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c1-14-18-12-24-27(17-5-3-2-4-6-17)20(18)21(29)26(25-14)13-19(28)23-11-15-7-9-16(22)10-8-15/h2-10,12H,11,13H2,1H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYCBDYEIAQZMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2364411.png)
![2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2364412.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate](/img/structure/B2364417.png)
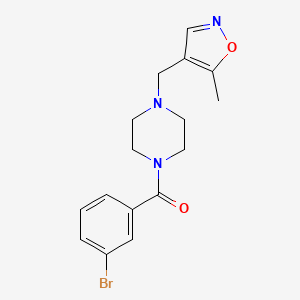

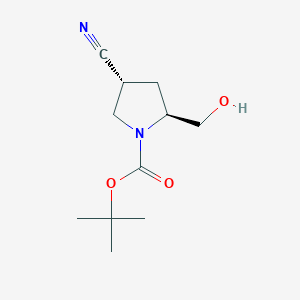

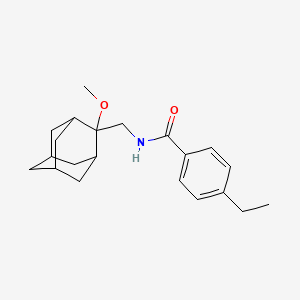
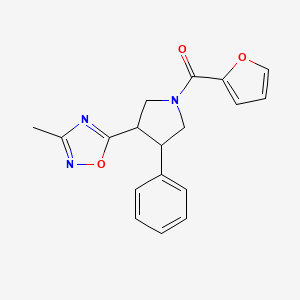
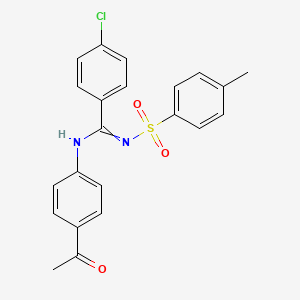

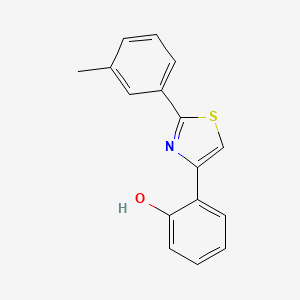
![N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2364432.png)